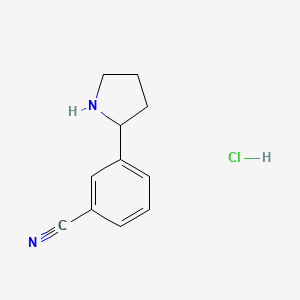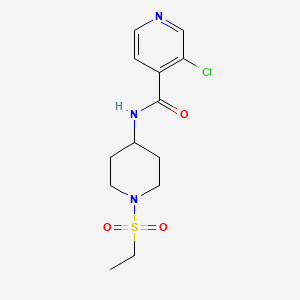
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-1930942 and has been extensively studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide involves the inhibition of the Nav1.7 sodium channel. This channel is responsible for the initiation and propagation of action potentials in neurons. By inhibiting this channel, the compound can reduce the excitability of neurons and decrease the transmission of pain signals. Additionally, the compound has been shown to modulate the dopamine system by increasing the release of dopamine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its mechanism of action. By inhibiting the Nav1.7 sodium channel, the compound can reduce the transmission of pain signals and alleviate neuropathic pain. Additionally, the compound can modulate the dopamine system, which can have potential applications in the treatment of addiction.
实验室实验的优点和局限性
The advantages of using 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide in lab experiments include its specificity towards the Nav1.7 sodium channel and its potential applications in various scientific fields. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide. These include:
1. Further studies on the mechanism of action of this compound and its potential applications in the treatment of neuropathic pain and addiction.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models.
4. Development of novel derivatives of this compound with improved solubility and reduced toxicity.
5. Clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its mechanism of action involves the inhibition of the Nav1.7 sodium channel and modulation of the dopamine system. Further studies are needed to explore its potential applications and develop more efficient synthesis methods and novel derivatives.
合成方法
The synthesis of 3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide involves the reaction of 3-chloro-4-pyridinecarboxylic acid with 1-ethylsulfonylpiperidine-4-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. After the reaction, the product is purified using column chromatography to obtain the desired compound.
科学研究应用
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have promising anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neuropathic pain, where it can act as a selective blocker of the Nav1.7 sodium channel. Additionally, it has been studied for its potential use in the treatment of addiction, where it can act as a modulator of the dopamine system.
属性
IUPAC Name |
3-chloro-N-(1-ethylsulfonylpiperidin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-2-21(19,20)17-7-4-10(5-8-17)16-13(18)11-3-6-15-9-12(11)14/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYBGBPCXWSHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

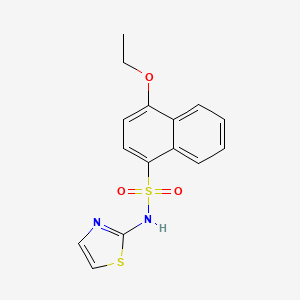
![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)

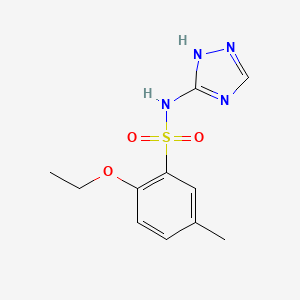
![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)
![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)
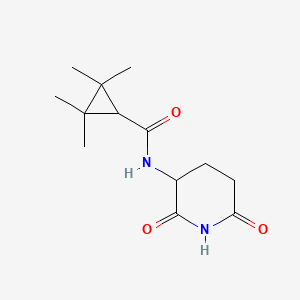
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
